Cas no 886935-21-3 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide)

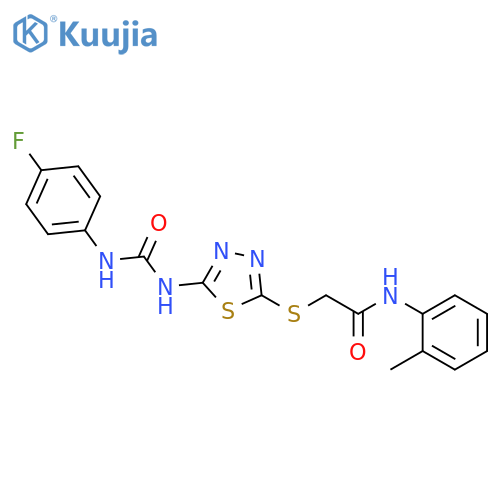

886935-21-3 structure

商品名:2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide

CAS番号:886935-21-3

MF:C18H16FN5O2S2

メガワット:417.480343818665

CID:5476895

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-[[5-[[[(4-fluorophenyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(2-methylphenyl)-

- 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide

-

- インチ: 1S/C18H16FN5O2S2/c1-11-4-2-3-5-14(11)21-15(25)10-27-18-24-23-17(28-18)22-16(26)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25)(H2,20,22,23,26)

- InChIKey: VKEFZCXRSNURNX-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1C)(=O)CSC1=NN=C(NC(NC2=CC=C(F)C=C2)=O)S1

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2680-0184-20μmol |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-5mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-25mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-2μmol |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-20mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-2mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-3mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-10μmol |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-1mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2680-0184-50mg |

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

886935-21-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

886935-21-3 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量